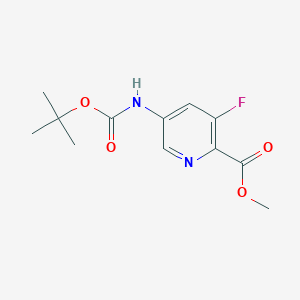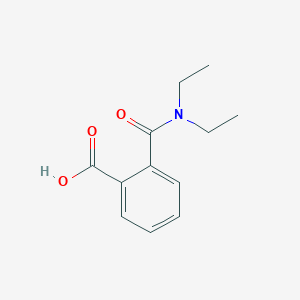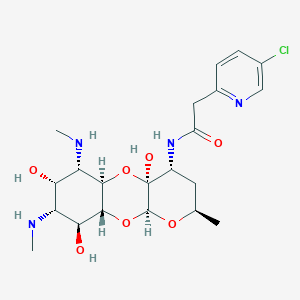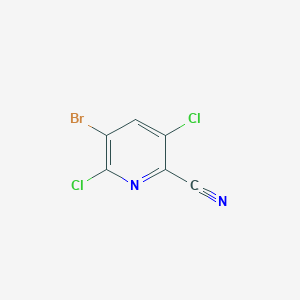
5-Bromo-3,6-dichloropicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a nitrile group. It is used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile typically involves halogenation reactions. One common method involves the bromination and chlorination of 2-pyridinecarbonitrile. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to ensure selective halogenation.
Industrial Production Methods
In industrial settings, the production of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieving high purity and consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Conversion to amines or other reduced forms.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The halogen atoms and nitrile group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another halogenated pyridine derivative with similar applications.
5-Bromo-3-fluoropyridine-2-carbonitrile: A compound with similar structural features and reactivity.
Uniqueness
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
Eigenschaften
Molekularformel |
C6HBrCl2N2 |
|---|---|
Molekulargewicht |
251.89 g/mol |
IUPAC-Name |
5-bromo-3,6-dichloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6HBrCl2N2/c7-3-1-4(8)5(2-10)11-6(3)9/h1H |
InChI-Schlüssel |
QFKUGYAXCRRYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Br)Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


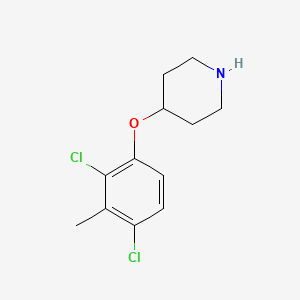
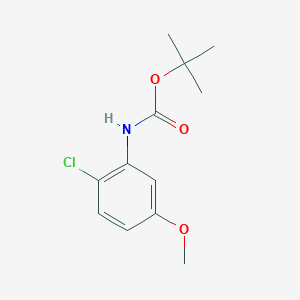
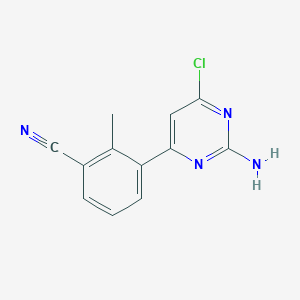
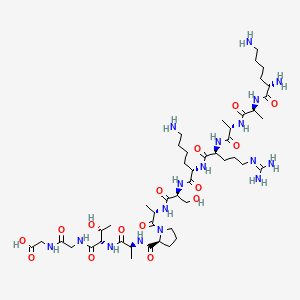

![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
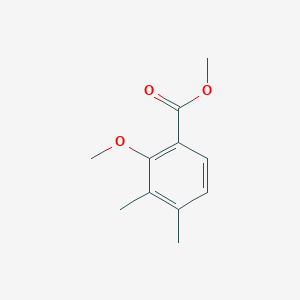
![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)

